aniline](/img/structure/B12428747.png)
4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(15N)azanylphenyl)(113C)methylaniline is a compound that incorporates isotopic labels of nitrogen-15 and carbon-13. These isotopic labels are often used in scientific research to trace and study the behavior of molecules in various chemical and biological processes. The compound is a derivative of aniline, which is a primary aromatic amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(15N)azanylphenyl)(113C)methylaniline typically involves the incorporation of isotopically labeled nitrogen and carbon atoms into the aniline structure. One common method is the reduction of nitrobenzene derivatives using isotopically labeled reducing agents . Another approach involves the use of palladium-catalyzed amination reactions, where isotopically labeled amines are coupled with halogenated aromatic compounds .
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves large-scale synthesis using specialized equipment and reagents. The process may include the use of isotopically labeled precursors and catalysts to ensure the incorporation of the desired isotopes into the final product. The production methods are designed to be efficient and cost-effective while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(15N)azanylphenyl)(113C)methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-(4-(15N)azanylphenyl)(113C)methylaniline has several applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic labeling experiments to track the incorporation of isotopes into biomolecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules in the body.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-(15N)azanylphenyl)(113C)methylaniline involves its interaction with molecular targets through isotopic labeling. The isotopes allow researchers to trace the compound’s pathway and interactions within a system. The molecular targets and pathways involved depend on the specific application and experimental setup .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Methylenedianiline-15N2, 13C: Another isotopically labeled aniline derivative used in similar research applications.
2,4,6-Trinitrotoluene (TNT): Studied using isotopic labeling to understand its degradation pathways.
Uniqueness
4-(4-(15N)azanylphenyl)(113C)methylaniline is unique due to its specific isotopic labels, which provide distinct advantages in tracing and studying molecular interactions. The combination of nitrogen-15 and carbon-13 labels allows for detailed analysis using NMR spectroscopy and other techniques.
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1,14+1,15+1 |
Clave InChI |
YBRVSVVVWCFQMG-HPEOUSIPSA-N |
SMILES isomérico |
C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)[15NH2])[15NH2] |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


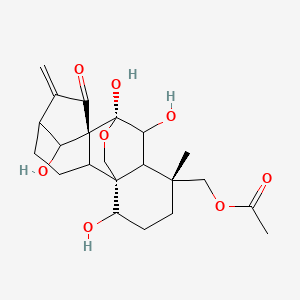
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
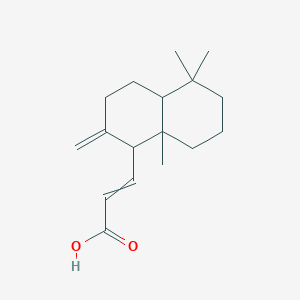
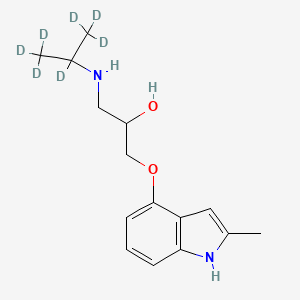
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
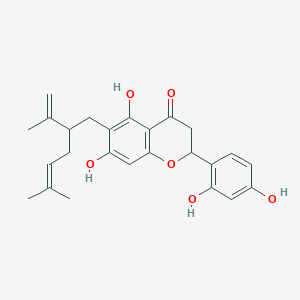
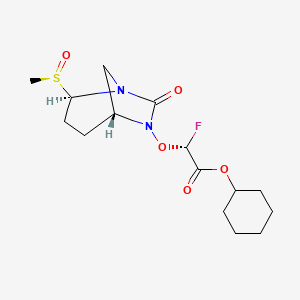

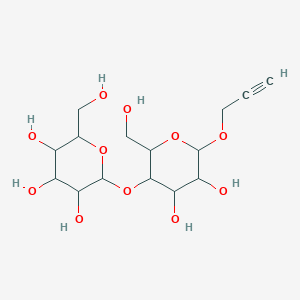

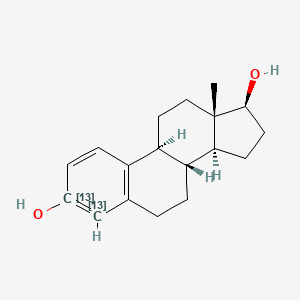
![Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12428701.png)
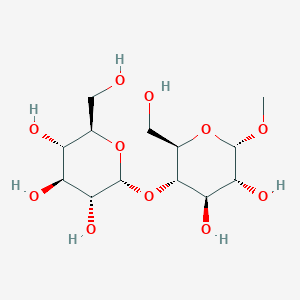
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
